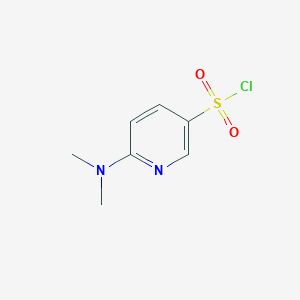
6-(Dimethylamino)pyridine-3-sulfonyl chloride
Overview
Description
6-(Dimethylamino)pyridine-3-sulfonyl chloride is a useful research compound. Its molecular formula is C7H9ClN2O2S and its molecular weight is 220.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known to be used as a derivatization agent in high-performance liquid chromatography (hplc) to enhance the sensitivity of metabolites formed during the incubation of cytochrome p450 isoforms .
Mode of Action
6-(Dimethylamino)pyridine-3-sulfonyl chloride interacts with its targets by acting as a derivatization agent. It enhances the sensitivity of metabolites during their incubation in an aqueous medium
Biochemical Pathways
It is used to enhance the sensitivity of metabolites in the cytochrome p450 pathway .
Result of Action
It is known to enhance the sensitivity of metabolites during their incubation in an aqueous medium .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is recommended to use this compound only outdoors or in a well-ventilated area . This suggests that the compound’s action, efficacy, and stability may be affected by the surrounding environment.
Biochemical Analysis
Biochemical Properties
6-(Dimethylamino)pyridine-3-sulfonyl chloride interacts with various biomolecules in biochemical reactions. It is used as a derivatization agent to enhance the sensitivity of metabolites formed during the incubation of cytochrome P450 isoforms in aqueous medium . The nature of these interactions is primarily due to the high proton affinity of the compound .
Cellular Effects
It is known that the compound plays a role in enhancing the sensitivity of metabolites, which can influence cell function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a derivatization agent. It enhances the sensitivity of metabolites formed during the incubation of cytochrome P450 isoforms in aqueous medium . This process may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound is used as a derivatization agent in biochemical reactions , suggesting that it may have an impact on cellular function over time.
Metabolic Pathways
It is known that the compound is used as a derivatization agent in biochemical reactions , suggesting that it may interact with enzymes or cofactors in metabolic pathways.
Properties
IUPAC Name |
6-(dimethylamino)pyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2S/c1-10(2)7-4-3-6(5-9-7)13(8,11)12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCDYLKBLYZSFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















